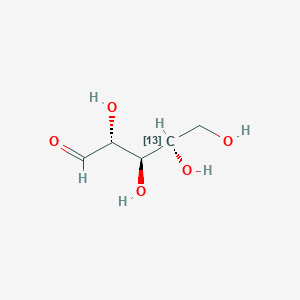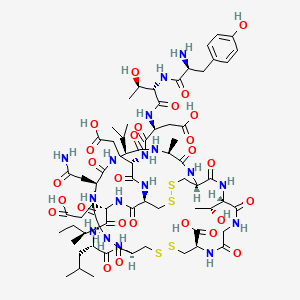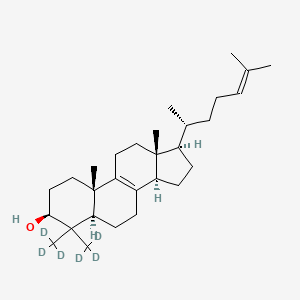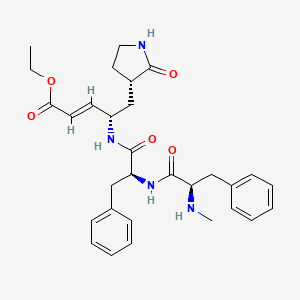
D-Ribose-13C-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-13C-4 is a stable isotope-labeled compound of D-Ribose, where four carbon atoms are replaced with the carbon-13 isotope. D-Ribose is a naturally occurring sugar that plays a crucial role in the energy production of cells, particularly as a component of adenosine triphosphate (ATP). The labeled version, this compound, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose-13C-4 involves the incorporation of carbon-13 into the ribose molecule. One common method is the chemical synthesis starting from labeled precursors such as [13C]methane. The process involves multiple steps, including protection and deprotection of functional groups, and careful control of reaction conditions to ensure the incorporation of the isotope at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce this compound. The product is then extracted and purified through a series of chromatographic techniques to achieve high purity .
化学反应分析
Types of Reactions
D-Ribose-13C-4 undergoes various chemical reactions, including:
Oxidation: Converts this compound to ribonic acid derivatives.
Reduction: Produces reduced forms such as ribitol.
Substitution: Involves replacing hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Typically uses oxidizing agents like nitric acid or bromine water under controlled conditions.
Reduction: Employs reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Utilizes reagents like acyl chlorides or alkyl halides in the presence of catalysts.
Major Products
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol.
Substitution: Various substituted ribose derivatives depending on the reagents used.
科学研究应用
D-Ribose-13C-4 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.
Biology: Helps in understanding the role of ribose in nucleic acid synthesis and energy metabolism.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing ATP production.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements.
作用机制
D-Ribose-13C-4 exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. It serves as a precursor for the synthesis of ATP, which is essential for cellular energy. The labeled carbon atoms allow researchers to trace the metabolic fate of ribose and understand its role in various biochemical pathways .
相似化合物的比较
Similar Compounds
D-Ribose-13C-5: Another labeled form with five carbon-13 atoms.
D-Glucose-13C-6: A labeled glucose molecule used for similar metabolic studies.
D-Ribose-1-13C: Labeled at a specific carbon position for targeted studies
Uniqueness
D-Ribose-13C-4 is unique due to its specific labeling pattern, which provides detailed insights into the metabolic pathways involving ribose. This specificity makes it particularly valuable for studying the dynamics of ribose metabolism and its role in energy production .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i4+1 |
InChI 键 |
PYMYPHUHKUWMLA-NVOUMLGNSA-N |
手性 SMILES |
C([13C@H]([C@H]([C@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)


![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)







![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)

